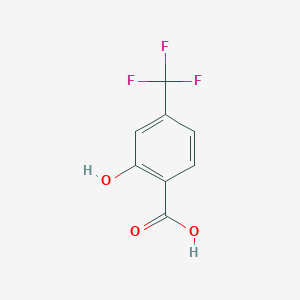

2-Hydroxy-4-(trifluoromethyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-8(10,11)4-1-2-5(7(13)14)6(12)3-4/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLFPUBZFSJWCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186474 | |

| Record name | 4-Trifluoromethylsalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328-90-5 | |

| Record name | 2-Hydroxy-4-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Trifluoromethylsalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Trifluoromethylsalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-4-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoic acid, 2-hydroxy-4-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TRIFLUOROMETHYLSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKY7YRE9E9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxy-4-trifluoromethyl benzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

"2-Hydroxy-4-(trifluoromethyl)benzoic acid" biological targets

An In-depth Technical Guide to the Biological Targets of 2-Hydroxy-4-(trifluoromethyl)benzoic Acid

Authored by a Senior Application Scientist

Introduction: From Chemical Intermediate to Active Metabolite

This compound, often referred to as HTB, is a fluorinated derivative of salicylic acid. While it serves as a key intermediate in the synthesis of various pharmaceutical agents, its most significant biological role is as the primary active metabolite of the antithrombotic drug Triflusal. Triflusal itself is a prodrug that undergoes rapid deacetylation by esterases in the bloodstream, yielding HTB. Therefore, understanding the biological targets of HTB is crucial to comprehending the therapeutic effects of Triflusal. This guide provides an in-depth analysis of the known molecular targets of HTB, the associated mechanisms of action, and the experimental methodologies used for their validation.

Physicochemical Properties of HTB

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | HTB, 4-Trifluoromethylsalicylic acid |

| Molecular Formula | C₈H₅F₃O₃ |

| Molecular Weight | 206.12 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 178-181 °C |

Primary Biological Target: Cyclooxygenase (COX) Enzymes

The principal mechanism of action of HTB, inherited from its structural similarity to salicylic acid, is the inhibition of cyclooxygenase (COX) enzymes. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and platelet aggregation.

Mechanism of COX Inhibition

HTB acts as an irreversible inhibitor of COX-1. Unlike aspirin, which acetylates a serine residue (Ser-529) in the active site of COX-1, HTB's mechanism is distinct and potent. This irreversible inhibition of platelet COX-1 is fundamental to its anti-platelet effect, as it blocks the production of thromboxane A2 (TXA2), a powerful promoter of platelet aggregation, for the entire lifespan of the platelet. While it also inhibits COX-2, its effects on COX-1 are more pronounced.

Signaling Pathway: HTB and Platelet Aggregation

The following diagram illustrates the central role of HTB in modulating the arachidonic acid cascade to prevent platelet aggregation.

Caption: Mechanism of HTB-mediated inhibition of platelet aggregation via irreversible blockade of COX-1.

Secondary Biological Targets: Phosphodiesterases (PDEs)

Beyond its primary effects on COX enzymes, HTB also functions as an inhibitor of several phosphodiesterases (PDEs). PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in various cellular signaling pathways. By inhibiting PDEs, HTB can increase intracellular levels of cAMP and cGMP, leading to downstream effects such as vasodilation and further inhibition of platelet activation.

HTB has been shown to inhibit PDE5A1 and PDE4D2, which are involved in regulating vascular tone and inflammatory responses. This multi-target profile may contribute to the overall therapeutic efficacy of its parent drug, Triflusal.

Quantitative Analysis of Target Inhibition

The inhibitory potency of HTB against its primary targets has been quantified in various studies.

| Target | Metric | Value | Reference |

| Platelet Aggregation (Human) | IC₅₀ | 477 µM | |

| Thromboxane B2 Production | IC₅₀ | 32 µM | |

| PDE5A1 | IC₅₀ | 14.1 µM | |

| PDE4D2 | IC₅₀ | 29.5 µM |

These values demonstrate that HTB is a more potent inhibitor of thromboxane production than of overall platelet aggregation, consistent with its mechanism as a COX-1 inhibitor. Its activity against PDEs occurs at a comparable concentration range.

Experimental Protocol: In Vitro COX-1 Inhibition Assay

The following protocol outlines a representative method for determining the inhibitory activity of HTB on COX-1, a self-validating system for assessing target engagement.

Objective: To quantify the IC₅₀ value of this compound (HTB) against purified ovine COX-1.

Materials:

-

Purified ovine COX-1 enzyme

-

Arachidonic acid (substrate)

-

HTB (test compound)

-

Dimethyl sulfoxide (DMSO, vehicle)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2)

-

Microplate reader

Workflow Diagram

Caption: Step-by-step workflow for the in vitro COX-1 inhibition assay.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of HTB in DMSO. Perform serial dilutions to create a range of concentrations to be tested (e.g., 0.1 µM to 1000 µM). A vehicle control (DMSO only) must be included.

-

Enzyme Preparation: Dilute the purified COX-1 enzyme to the desired working concentration in the reaction buffer.

-

Pre-incubation: In a microplate, add a small volume of each HTB dilution or vehicle to the wells. Then, add the diluted COX-1 enzyme. Allow the plate to pre-incubate for approximately 15 minutes at room temperature to permit the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

-

Reaction Incubation: Immediately transfer the plate to a 37°C incubator for a defined period, typically 10-20 minutes.

-

Reaction Termination: Stop the reaction by adding a small volume of a strong acid (e.g., 1 M HCl). This denatures the enzyme and prevents further product formation.

-

Quantification: Measure the amount of PGE2 (a stable downstream product) formed in each well using a commercial ELISA kit, following the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage of inhibition for each HTB concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the HTB concentration.

-

Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value, which is the concentration of HTB required to inhibit 50% of the COX-1 activity.

-

This compound (HTB) is a pharmacologically active molecule whose primary biological targets are well-established. Its irreversible inhibition of COX-1 is the cornerstone of the anti-platelet effects of its parent drug, Triflusal. Furthermore, its ability to inhibit phosphodiesterases suggests a broader mechanism of action that may contribute to its clinical profile. The dual-targeting nature of HTB—impacting both prostaglandin synthesis and cyclic nucleotide signaling—makes it an interesting molecule for drug development professionals. Future research could focus on leveraging the trifluoromethyl-substituted salicylic acid scaffold to design novel derivatives with enhanced potency or selectivity for specific COX or PDE isoforms, potentially leading to new therapeutic agents for cardiovascular and inflammatory diseases.

References

-

Title: Triflusal Source: National Center for Biotechnology Information, PubChem Compound Summary for CID 5561 URL: [Link]

-

Title: Triflusal: a potential anti-platelet drug Source: Cardiovascular Drug Reviews, 2003 URL: [Link]

-

Title: Synthesis of this compound Source: Organic Syntheses, 2003 URL: [Link]

-

Title: Identification of this compound as a novel phosphodiesterase 4/5 inhibitor Source: Bioorganic & Medicinal Chemistry Letters, 2011 URL: [Link]

-

Title: Triflusal, a Platelet Aggregation Inhibitor, and Its Main Metabolite, this compound, Inhibit the Activity of c-Jun N-Terminal Kinase Source: Molecular Pharmacology, 2003 URL: [Link]

- Title: Synthesis of 2-hydroxy-4-trifluoromethyl benzoic acid from 3-trifluoromethyl phenol Source: Google Patents, CN104387602A URL

-

Title: Triflusal and its active metabolite HTB inhibit human platelet aggregation by different mechanisms Source: European Journal of Pharmacology, 1993 URL: [Link]

-

Title: Effects of triflusal and its main human metabolite, 2-hydroxy-4-trifluoromethyl-benzoic acid, on platelet-neutrophil interactions Source: European Journal of Pharmacology, 1998 URL: [Link]

The Structure-Activity Relationship of 2-Hydroxy-4-(trifluoromethyl)benzoic Acid: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Importance of the 4-(Trifluoromethyl)salicylic Acid Scaffold

2-Hydroxy-4-(trifluoromethyl)benzoic acid, also known as 4-(trifluoromethyl)salicylic acid, is a synthetically accessible small molecule that has garnered significant interest in medicinal chemistry. Its rigid, substituted aromatic core provides a robust scaffold for the design of targeted therapeutics. The strategic incorporation of a trifluoromethyl (-CF3) group onto the salicylic acid backbone profoundly influences the molecule's physicochemical and pharmacological properties. The -CF3 group is a powerful modulator of lipophilicity, metabolic stability, and electronic character, often leading to enhanced biological activity and improved pharmacokinetic profiles of parent compounds.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this scaffold, focusing on the individual contributions of its key functional groups—the carboxylic acid, the hydroxyl group, and the trifluoromethyl moiety—to its biological effects, with a primary focus on its well-documented anti-inflammatory and emerging neuroprotective and enzyme-inhibitory activities.

Core Structure-Activity Relationship Insights

The biological activity of the this compound scaffold is a direct consequence of the interplay between its three key functional groups. The salicylic acid core provides the foundational pharmacophore, while the trifluoromethyl group at the C4 position acts as a critical potentiator and modulator of activity.

The Indispensable Role of the Salicylic Acid Core: Carboxyl and Hydroxyl Groups

The 2-hydroxybenzoic acid (salicylic acid) moiety is essential for the primary biological activities observed.

-

Carboxylic Acid (C1-COOH): This group is a primary determinant of the molecule's acidic nature and its ability to interact with biological targets. It can participate in crucial hydrogen bonding and ionic interactions within enzyme active sites or receptor binding pockets. For instance, in the context of sirtuin 5 (SIRT5) inhibition by related 2-hydroxybenzoic acid derivatives, the carboxylate forms a bidentate salt bridge with a key arginine residue (Arg105) and a hydrogen bond with tyrosine (Tyr102) in the substrate-binding pocket.[3] Modification or removal of this group generally leads to a significant loss of activity.

-

Hydroxyl Group (C2-OH): The ortho-positioned hydroxyl group is another critical feature. It can act as both a hydrogen bond donor and acceptor, contributing significantly to binding affinity and selectivity. In the aforementioned SIRT5 inhibitor example, the hydroxyl group forms a hydrogen bond with a valine residue (Val221).[3] Its position relative to the carboxylic acid is paramount; meta- or para-isomers of salicylic acid are typically inactive.[4] This ortho arrangement also allows for potential intramolecular hydrogen bonding, which can influence the molecule's conformation and properties.

The Potentiating Power of the Trifluoromethyl Group (C4-CF3)

The introduction of a trifluoromethyl group at the C4 position dramatically enhances the biological activity of the salicylic acid scaffold, particularly its anti-inflammatory properties. This enhancement is multi-faceted:

-

Enhanced Potency: this compound (HTB) is significantly more potent than its non-fluorinated counterpart, salicylic acid, in inhibiting key inflammatory pathways. A seminal study demonstrated that HTB is a much more potent inhibitor of nuclear factor-kappa B (NF-κB) activation in human umbilical vein endothelial cells (HUVEC) compared to aspirin and salicylic acid.[5]

-

Increased Lipophilicity: The -CF3 group substantially increases the lipophilicity of the molecule. This property can improve its ability to cross cellular membranes and reach intracellular targets, a crucial factor for modulating signaling pathways like NF-κB.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can lead to a longer biological half-life and sustained therapeutic effect.[1] HTB is the primary and active metabolite of the antiplatelet drug triflusal, and it exhibits a significantly longer half-life than its parent compound.[6]

-

Electronic Effects: The strongly electron-withdrawing nature of the -CF3 group alters the electronic distribution of the aromatic ring, which can influence binding interactions with biological targets.[2]

Biological Activities and Associated SAR

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

The most well-characterized activity of this compound is its potent inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

Mechanism of Action: NF-κB is a transcription factor that, upon activation by stimuli like tumor necrosis factor-alpha (TNF-α), translocates to the nucleus and induces the expression of pro-inflammatory genes, including adhesion molecules (e.g., VCAM-1) and enzymes like inducible nitric oxide synthase (iNOS). HTB exerts its anti-inflammatory effect by preventing the nuclear translocation of NF-κB.[5]

Key SAR Findings:

-

Superiority of the 4-CF3 Moiety: The presence of the trifluoromethyl group at the 4-position is the key determinant for enhanced NF-κB inhibition. Comparative studies show a stark difference in potency between HTB and salicylic acid.[5]

-

Acetylation of the Hydroxyl Group: The acetylated prodrug, triflusal (2-acetoxy-4-(trifluoromethyl)benzoic acid), is rapidly deacetylated in vivo to form the active metabolite, HTB. While triflusal itself has activity, the high and sustained plasma levels of HTB are largely responsible for the prolonged therapeutic effect.[6] This indicates that the free hydroxyl group is crucial for the sustained anti-inflammatory action.

Quantitative Comparison of Anti-inflammatory Activity:

| Compound | Target/Assay | Cell Type | IC50 Value |

| This compound (HTB) | NF-κB Nuclear Translocation | HUVEC | ~2 mM |

| Aspirin | NF-κB Nuclear Translocation | HUVEC | ~4 mM |

| Salicylic Acid | NF-κB Nuclear Translocation | HUVEC | >4 mM |

| This compound (HTB) | iNOS Induction (Nitrite Production) | Rat Peritoneal Macrophages | 1.84 ± 0.34 mM |

| Triflusal | iNOS Induction (Nitrite Production) | Rat Peritoneal Macrophages | 1.13 ± 0.12 mM |

| Aspirin | iNOS Induction (Nitrite Production) | Rat Peritoneal Macrophages | 6.08 ± 1.53 mM |

| Salicylic Acid | iNOS Induction (Nitrite Production) | Rat Peritoneal Macrophages | 9.16 ± 1.9 mM |

Data sourced from de Arriba et al., Br J Pharmacol, 1999.[5]

Logical Relationship: From Prodrug to Active Metabolite and Anti-inflammatory Action

Sources

- 1. Robust neuroprotective effects of 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), a HTB/pyruvate ester, in the postischemic rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective effect of triflusal and its main metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), in the postischemic brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Eureka | Patsnap [eureka.patsnap.com]

Synthesis and characterization of "2-Hydroxy-4-(trifluoromethyl)benzoic acid"

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy-4-(trifluoromethyl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key pharmaceutical intermediate and the active metabolite of the antiplatelet drug Triflusal.[1] We detail a robust synthetic methodology based on the Kolbe-Schmitt reaction, a classic and efficient method for the ortho-carboxylation of phenols.[2][3] The guide explains the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and outlines a complete analytical workflow for the structural confirmation and purity assessment of the final product. The intended audience includes researchers, medicinal chemists, and process development scientists who require a practical, field-proven guide to preparing and validating this important fluorinated building block.[4][5]

Introduction

This compound, also known as 4-(Trifluoromethyl)salicylic acid, is a substituted aromatic carboxylic acid with significant applications in medicinal chemistry and pharmaceutical development.[6] Its structure, featuring hydroxyl, carboxylic acid, and trifluoromethyl functional groups, makes it a versatile building block for synthesizing more complex molecules.[5] The trifluoromethyl group, in particular, is a prized feature in drug design for its ability to enhance metabolic stability, binding affinity, and bioavailability.

Chemical Identity and Properties

The fundamental properties of this compound are summarized in the table below. This data serves as a critical reference for its handling, analysis, and application in further synthetic endeavors.

| Property | Value | Reference |

| CAS Number | 328-90-5 | [7][8] |

| Molecular Formula | C₈H₅F₃O₃ | [7][8] |

| Molecular Weight | 206.12 g/mol | [1][7] |

| IUPAC Name | This compound | [7] |

| Synonyms | 4-(Trifluoromethyl)salicylic acid, 4-TFMSA | [6][7] |

| Appearance | White to off-white crystalline powder | [8] |

| Melting Point | 178 °C | [1] |

| Boiling Point | 286.4 °C at 760 mmHg | [1] |

Significance and Applications

The primary significance of this compound lies in its role as a key building block in the synthesis of active pharmaceutical ingredients (APIs).[4][5] Its structural relationship to salicylic acid makes it a target for developing novel anti-inflammatory agents, analgesics, and other therapeutic compounds. Furthermore, it is the biologically active metabolite of Triflusal, an anti-inflammatory and antithrombotic agent, which underscores its importance in pharmacological studies.[1]

Synthesis Methodology

Retrosynthetic Analysis and Strategy Selection

The most direct and industrially scalable approach for the synthesis of aromatic hydroxy acids is the Kolbe-Schmitt reaction.[2][9] This electrophilic aromatic substitution reaction introduces a carboxyl group onto the aromatic ring of a phenol.

The retrosynthetic analysis for this compound points to 3-(trifluoromethyl)phenol as the logical starting material. The key transformation is the regioselective carboxylation at the C2 position, ortho to the hydroxyl group. The Kolbe-Schmitt reaction is particularly well-suited for this, as the use of sodium phenoxide under specific conditions of temperature and pressure favors ortho-carboxylation.[9][10] This preference is attributed to the formation of a chelated intermediate between the sodium ion, the phenoxide oxygen, and the incoming carbon dioxide molecule, which directs the electrophile to the ortho position.[10]

Reaction Mechanism

The synthesis proceeds via the Kolbe-Schmitt reaction, which involves the nucleophilic addition of a phenoxide ion to carbon dioxide.[2]

-

Deprotonation: The starting material, 3-(trifluoromethyl)phenol, is treated with a strong base, typically sodium hydroxide (NaOH), to form the corresponding sodium phenoxide. This step is crucial as the phenoxide is a much more powerful nucleophile than the neutral phenol.

-

Electrophilic Attack: The highly reactive sodium phenoxide then acts as the nucleophile, attacking the electrophilic carbon atom of carbon dioxide (CO₂). The reaction is conducted under elevated temperature and pressure to facilitate the carboxylation.

-

Intermediate Formation & Tautomerization: The attack of the phenoxide on CO₂ leads to the formation of an unstable intermediate, which then tautomerizes to the more stable carboxylate salt (sodium 4-(trifluoromethyl)salicylate).

-

Protonation: The final step involves the acidification of the reaction mixture with a strong acid, such as hydrochloric acid (HCl). This protonates the carboxylate salt to yield the final product, this compound, which typically precipitates from the aqueous solution.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the laboratory-scale synthesis of this compound.

Materials and Reagents

-

3-(Trifluoromethyl)phenol (≥98% purity)

-

Sodium hydroxide (pellets, ≥98% purity)

-

Carbon dioxide (gas cylinder, high purity)

-

Hydrochloric acid (concentrated, 37%)

-

Deionized water

-

Toluene (anhydrous)

-

Activated carbon

Step-by-Step Synthesis Procedure

-

Formation of Sodium Phenoxide: In a high-pressure autoclave reactor equipped with a mechanical stirrer and temperature control, add 3-(Trifluoromethyl)phenol (1.0 eq) and toluene. While stirring, slowly add sodium hydroxide (1.1 eq). Heat the mixture to reflux and remove water azeotropically using a Dean-Stark apparatus until no more water is collected. Evaporate the toluene under reduced pressure to obtain the dry sodium 3-(trifluoromethyl)phenoxide salt.

-

Carboxylation: Seal the autoclave. Heat the dry phenoxide salt to 120-130°C. Pressurize the reactor with carbon dioxide to 5-6 atm. Maintain the reaction at this temperature and pressure with vigorous stirring for 6-8 hours.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO₂ pressure. Add deionized water to the solid reaction mass to dissolve the sodium salt of the product.

-

Decolorization: Transfer the aqueous solution to a beaker. If the solution is colored, add a small amount of activated carbon and stir for 15 minutes. Filter the solution to remove the carbon and any insoluble impurities.

-

Acidification and Precipitation: Cool the clear filtrate in an ice bath. Slowly add concentrated hydrochloric acid while stirring until the pH of the solution reaches ~2. A white precipitate of this compound will form.

-

Isolation and Purification: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any residual salts.

-

Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.

Workflow Diagram

The following diagram illustrates the complete experimental workflow from starting materials to the final, purified product.

Safety Precautions

-

All procedures should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

The use of a high-pressure autoclave requires proper training and adherence to safety protocols. Ensure the reactor is rated for the intended temperature and pressure.

-

Sodium hydroxide is corrosive. Handle with care.

-

Concentrated hydrochloric acid is corrosive and releases toxic fumes. Handle with extreme care.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The data presented below serves as a benchmark for validation.

Physical Properties

| Property | Expected Result |

| Appearance | White to off-white crystalline solid |

| Melting Point | 177-179 °C |

| Solubility | Soluble in DMSO, methanol, ethanol; sparingly soluble in water. |

Spectroscopic Data

The combination of NMR, IR, and Mass Spectrometry provides unambiguous structural confirmation.

| Technique | Expected Data and Interpretation |

| ¹H NMR | Solvent: DMSO-d₆~13.5 ppm (s, 1H): Carboxylic acid proton (-COOH).~11.5 ppm (s, 1H): Phenolic hydroxyl proton (-OH).~7.9 ppm (d, 1H): Aromatic proton ortho to the COOH group.~7.3 ppm (s, 1H): Aromatic proton ortho to the CF₃ group.~7.2 ppm (d, 1H): Aromatic proton meta to the COOH group. |

| ¹³C NMR | Solvent: DMSO-d₆Expect 8 distinct signals corresponding to the 8 carbon atoms in the molecule, including the carbonyl carbon (~172 ppm), carbons attached to F (~120-130 ppm with q-splitting), and other aromatic carbons. |

| ¹⁹F NMR | Solvent: DMSO-d₆A single sharp signal around -61 ppm, corresponding to the trifluoromethyl (-CF₃) group. |

| IR (KBr) | ~3300-2500 cm⁻¹ (broad): O-H stretch of the hydrogen-bonded carboxylic acid.[11]~1690 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.[11]~1320 cm⁻¹ (strong): C-F stretching vibrations.~1610, 1480 cm⁻¹: Aromatic C=C stretching vibrations. |

| Mass Spec. | (EI) m/z: 206 (M⁺), 188 ([M-H₂O]⁺), 161 ([M-COOH]⁺).(ESI⁻) m/z: 205 ([M-H]⁻).[12] |

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of this compound using the Kolbe-Schmitt reaction with 3-(trifluoromethyl)phenol as the starting material. The provided step-by-step protocol and workflow diagrams offer a clear path for laboratory preparation. Furthermore, the comprehensive characterization data, including expected NMR, IR, and mass spectrometry results, serves as an authoritative benchmark for researchers to validate the identity and purity of the synthesized compound. This information supports the needs of scientists in drug discovery and chemical development by providing a solid foundation for the production and use of this valuable fluorinated intermediate.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Supporting Information. (n.d.). Green Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-hydroxy-4-(trifluoromethyl)benzoate. Retrieved from [Link]

-

Fengchen Group. (n.d.). Unlock the Potential of 4-Hydroxy-2-(trifluoromethyl)benzoic Acid. Retrieved from [Link]

- Zhou, M., Ni, C., He, Z., & Hu, J. (2016).

-

Capot Chemical. (n.d.). Specifications of 2-Hydroxy-4-trifluoromethylbenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-2-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 328-90-5 | Product Name : this compound. Retrieved from [Link]

-

Human Metabolome Database. (2013). Showing metabocard for 2-Hydroxy-4-trifluoromethyl benzoic acid (HMDB0060715). Retrieved from [Link]

-

Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Kolbe-Schmitt Reaction. Retrieved from [Link]

-

ACS Publications. (n.d.). O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Retrieved from [Link]

-

SlideShare. (n.d.). Kolbe-Schmitt Reaction. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Kolbe-Schmitt Reaction. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 4-hydroxy-. Retrieved from [Link]

-

MassBank. (2009). msbnk-riken-pr100596. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 3. Kolbe-Schmitt Reaction [organic-chemistry.org]

- 4. nbinno.com [nbinno.com]

- 5. ossila.com [ossila.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound | C8H5F3O3 | CID 164578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. capotchem.com [capotchem.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. spectrabase.com [spectrabase.com]

"2-Hydroxy-4-(trifluoromethyl)benzoic acid" physicochemical properties

An In-depth Technical Guide to 2-Hydroxy-4-(trifluoromethyl)benzoic Acid: Physicochemical Properties, Analysis, and Applications

Introduction

This compound, also known by its synonym 4-(Trifluoromethyl)salicylic acid, is a fluorinated aromatic carboxylic acid of significant interest in the fields of medicinal chemistry and materials science. Its structure, which incorporates a salicylic acid scaffold with a strongly electron-withdrawing trifluoromethyl (-CF3) group, imparts a unique combination of chemical reactivity and physicochemical properties. This compound is perhaps most widely recognized as the primary active metabolite of the antithrombotic drug Triflusal, where it is responsible for the therapeutic antiplatelet and anti-inflammatory effects.[1]

The presence of the trifluoromethyl group is a key feature, a common motif in modern pharmaceuticals designed to enhance metabolic stability, binding affinity, and lipophilicity.[2] Understanding the fundamental properties of this compound is therefore crucial for researchers in drug metabolism, pharmacokinetics, and synthetic chemistry who utilize this molecule as a reference standard, a therapeutic agent, or a versatile synthetic building block. This guide provides a comprehensive overview of its core physicochemical characteristics, analytical methodologies, and key applications, grounded in authoritative scientific data.

Part 1: Core Physicochemical and Molecular Properties

The distinct properties of this compound arise from the interplay of its three functional groups: the carboxylic acid, the phenolic hydroxyl, and the trifluoromethyl group. These properties dictate its behavior in both biological and chemical systems.

Key Identifiers and Physical Properties

A summary of the essential identification and physicochemical data for this compound is presented below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-(Trifluoromethyl)salicylic acid, 4-Tfmsa | [3] |

| CAS Registry Number | 328-90-5 | [4] |

| Molecular Formula | C₈H₅F₃O₃ | |

| Molecular Weight | 206.12 g/mol | [3] |

| Appearance | Solid, white to light grey powder | [1][5] |

| Melting Point | 177-178 °C | [1][4] |

| Boiling Point | 286.4 °C (at 760 mmHg) | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., DMSO, Methanol) | [6][7] |

Structural and Electronic Characteristics

-

Lipophilicity (LogP): The calculated octanol-water partition coefficient (XLogP3) is 3.5.[1] This high value indicates significant lipophilicity, a direct consequence of the trifluoromethyl group.[2] This property is critical for its pharmacokinetic profile, influencing its ability to cross biological membranes and its distribution in the body.

-

Molecular Descriptors: The molecule has a topological polar surface area (TPSA) of 57.5 Ų, two hydrogen bond donors (from the -OH and -COOH groups), and six hydrogen bond acceptors (the oxygen atoms and fluorine atoms).[1] These features are central to its interaction with biological targets like enzymes and receptors.

Part 2: Spectroscopic and Analytical Characterization

Accurate identification and purity assessment are paramount in research and development. This section outlines the standard analytical techniques and expected results for this compound.

Spectroscopic Profile

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals for the three aromatic protons, which will appear as a complex splitting pattern due to their unique electronic environments. The acidic protons of the carboxyl and hydroxyl groups will typically appear as broad singlets that may be exchangeable with D₂O.

-

¹³C NMR: The spectrum will show eight distinct carbon signals. The carboxyl carbon will be in the downfield region (~170 ppm). The carbon atom of the -CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms.

-

¹⁹F NMR: A single resonance is expected for the three equivalent fluorine atoms of the -CF₃ group, providing a clear diagnostic peak.

-

-

Mass Spectrometry (MS): In electrospray ionization (ESI) negative mode, the compound is readily detected as the deprotonated molecule [M-H]⁻ at an m/z of approximately 205.0.[9] This is a common method for its quantification in biological matrices. The exact mass is 206.019079 g/mol , which can be used for high-resolution mass spectrometry (HRMS) to confirm its elemental composition.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Characteristic absorption bands include a broad O-H stretch for the hydrogen-bonded carboxylic acid (typically ~2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl group (~1700 cm⁻¹), a distinct O-H stretch for the phenolic group (~3300-3500 cm⁻¹), and very strong C-F stretching bands in the region of ~1100-1300 cm⁻¹.

Chromatographic Method: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the standard method for assessing the purity of this compound and for its quantification. The following protocol is a representative method adapted from procedures used for its analysis in biological fluids.[9]

Experimental Protocol: HPLC Purity Analysis

-

System Preparation:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Column Temperature: 30 °C.

-

-

Sample Preparation:

-

Accurately weigh ~5 mg of this compound.

-

Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a stock solution.

-

Further dilute the stock solution to an appropriate concentration for analysis (e.g., 50 µg/mL).

-

-

Analysis:

-

Equilibrate the column with an initial mobile phase composition (e.g., 70% A, 30% B) for at least 15 minutes.

-

Inject 10 µL of the prepared sample.

-

Run a gradient elution program, for example:

-

0-10 min: Increase from 30% B to 95% B.

-

10-12 min: Hold at 95% B.

-

12-13 min: Return to 30% B.

-

13-18 min: Re-equilibrate at 30% B.

-

-

Integrate the peak area to determine purity. The retention time will depend on the exact conditions and column used.

-

Workflow for HPLC Analysis

Caption: Workflow for purity analysis via HPLC.

Part 3: Chemical Reactivity and Synthesis

Metabolic Origin

This compound is the pharmacologically active form of the drug Triflusal. In the body, Triflusal undergoes rapid hydrolysis, primarily mediated by esterase enzymes, where its acetyl group is cleaved to yield the parent compound. This bioactivation is a critical step for its therapeutic effect.

Metabolic Conversion of Triflusal

Caption: Bioactivation of Triflusal to its active metabolite.

Synthetic Reactivity

The molecule's functional groups provide multiple handles for synthetic modification:

-

Carboxylic Acid: Can undergo standard reactions such as esterification (e.g., with alcohols under acidic conditions) and amide bond formation (e.g., with amines using coupling agents like DCC or EDC) to create derivatives.[11]

-

Phenolic Hydroxyl: Can be alkylated to form ethers or acylated to form esters. Its nucleophilicity allows it to be used in reactions like Williamson ether synthesis.

-

Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing -COOH and -CF₃ groups. However, under forcing conditions, reactions may proceed, directed by the existing substituents.

Part 4: Applications in Research and Drug Development

The utility of this compound extends beyond its role as a drug metabolite.

-

Pharmaceutical and Medicinal Chemistry: It serves as a crucial building block for synthesizing novel drug candidates. Its scaffold has been incorporated into molecules designed as antitubercular agents and selective SIRT5 inhibitors.[11][12] The trifluoromethyl group is often intentionally included in drug design to block metabolic pathways, modulate acidity, and enhance target binding through favorable interactions.[2]

-

Materials Science: The rigid structure and potential for hydrogen bonding make it a candidate for developing functional materials. For example, it has been used to synthesize polyesters that self-assemble into crystalline structures and in the creation of smectic C liquid crystals.[11]

Part 5: Safety and Handling

As a bioactive chemical, proper handling is essential to ensure laboratory safety.

| Hazard Class | GHS Classification | Precautionary Statements |

| Acute Toxicity | Acute Tox. 3 (Oral) | H301: Toxic if swallowed.[1] |

| Skin Irritation | Skin Irrit. 2 | H315: Causes skin irritation. |

| Eye Damage | Eye Dam. 1 | H318: Causes serious eye damage. |

| Environmental | Aquatic Chronic 3 | H412: Harmful to aquatic life with long lasting effects. |

Safe Handling Guidelines:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[5][13]

-

Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents. Keep the container tightly sealed.[5][6]

-

Spill & Disposal: In case of a spill, sweep up the solid material carefully, avoiding dust generation. Dispose of the chemical and its container in accordance with local, state, and federal regulations.[13]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed, seek immediate medical attention.[13]

References

-

Determination of triflusal and its active metabolite this compound in human plasma by LC-MS. (2014). Ingenta Connect. [Link]

-

4-Hydroxy-2-(trifluoromethyl)benzoic acid | C8H5F3O3 | CID 2775111. PubChem. [Link]

-

This compound | C8H5F3O3 | CID 164578. PubChem. [Link]

-

Supporting Information. Royal Society of Chemistry. [Link]

-

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate | C9H7F3O3 | CID 349235. PubChem. [Link]

-

This compound - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

This compound. CAS Common Chemistry. [Link]

-

4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966. PubChem. [Link]

-

Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. National Institutes of Health (NIH). [Link]

-

This compound. Pharmaffiliates. [Link]

-

Benzoic acid, 4-hydroxy-. NIST WebBook. [Link]

- Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.

-

2-Fluoro-4-(methoxycarbonyl)benzoic acid. National Institutes of Health (NIH). [Link]

-

4-Fluoro-2-(trifluoromethyl)benzoic acid - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

2-hydroxy-4-(trifluoromethoxy)benzoic acid (C8H5F3O4). PubChemLite. [Link]

-

Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Wiley Online Library. [Link]

-

Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. University of Missouri. [Link]

-

Showing metabocard for 2-Hydroxy-4-trifluoromethyl benzoic acid (HMDB0060715). Human Metabolome Database. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C8H5F3O3 | CID 164578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. 4-Hydroxy-2-(trifluoromethyl)benzoic acid, 98%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 7. medchemexpress.com [medchemexpress.com]

- 8. global.oup.com [global.oup.com]

- 9. Determination of triflusal and its active metabolite 2-hydroxy-4-...: Ingenta Connect [ingentaconnect.com]

- 10. spectrabase.com [spectrabase.com]

- 11. ossila.com [ossila.com]

- 12. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Hydroxy-4-(trifluoromethyl)benzoic Acid

Introduction

2-Hydroxy-4-(trifluoromethyl)benzoic acid, also known by its synonym 4-(trifluoromethyl)salicylic acid, is a key substituted aromatic carboxylic acid.[1][2][3] Its structural motifs—a salicylic acid core functionalized with a highly electronegative trifluoromethyl group—make it a valuable building block in medicinal chemistry and materials science. It is also known as the primary active metabolite of the antithrombotic drug Triflusal, designated Triflusal Impurity B.[1]

The precise arrangement of the hydroxyl, carboxylic acid, and trifluoromethyl groups on the benzene ring governs the molecule's chemical reactivity, pharmacological activity, and material properties. Therefore, unambiguous structural confirmation and purity assessment are paramount for any research or development application. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and verify the structure of this compound. The interpretation herein is grounded in fundamental principles and validated by available experimental data, offering a comprehensive reference for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

A foundational understanding begins with the molecule's basic properties and structure. The trifluoromethyl group exerts a strong electron-withdrawing effect, influencing the acidity of both the carboxylic and phenolic protons and modulating the electron density of the aromatic ring.

| Property | Value | Source |

| Molecular Formula | C₈H₅F₃O₃ | [2][3] |

| Molecular Weight | 206.12 g/mol | [1][3] |

| Monoisotopic Mass | 206.01907850 Da | [1] |

| CAS Number | 328-90-5 | [3] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-(Trifluoromethyl)salicylic acid, 4-Tfmsa | [1] |

graph "molecular_structure" { layout=neato; node [shape=plaintext, fontsize=12, fontname="sans-serif", fontcolor="#202124"]; edge [fontsize=12, fontname="sans-serif"];// Benzene ring nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];

// Substituent nodes COOH_C [label="C", pos="2.6,1.5!", fontcolor="#EA4335"]; COOH_O1 [label="O", pos="3.5,0.75!", fontcolor="#EA4335"]; COOH_OH [label="OH", pos="2.8,2.5!", fontcolor="#EA4335"];

OH_group [label="OH", pos="-2.4,1.5!", fontcolor="#4285F4"];

CF3_C [label="C", pos="0,-2.8!", fontcolor="#34A853"]; F1 [label="F", pos="-0.8,-3.6!", fontcolor="#34A853"]; F2 [label="F", pos="0.8,-3.6!", fontcolor="#34A853"]; F3 [label="F", pos="0,-3.8!", fontcolor="#34A853"];

// Aromatic protons H3 [label="H", pos="-2.2,-1.2!"]; H5 [label="H", pos="2.2,-1.2!"]; H6 [label="H", pos="2.2,0!"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Double bonds (approximated with extra lines for visual cue) subgraph { edge [style=invis]; C1 -- C6; C2 -- C3; C4 -- C5; }

// Substituent bonds C1 -- COOH_C [label=" COOH", fontcolor="#EA4335"]; COOH_C -- COOH_O1 [style=double]; COOH_C -- COOH_OH;

C2 -- OH_group [label="OH ", fontcolor="#4285F4"]; C4 -- CF3_C [label="CF₃", fontcolor="#34A853"]; CF3_C -- F1; CF3_C -- F2; CF3_C -- F3;

C3 -- H3; C5 -- H5; C6 -- H6; }

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Expert Interpretation & Predicted Data

¹H NMR Analysis

The ¹H NMR spectrum is expected to show five distinct signals: three for the aromatic protons and one each for the phenolic and carboxylic acid protons. The electron-withdrawing CF₃ group will deshield protons ortho and para to it, shifting them downfield.

| Predicted Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-6 | ~7.9 - 8.1 | d | 1H | Ortho to the deshielding COOH group. |

| H-5 | ~7.2 - 7.4 | dd | 1H | Ortho to the electron-withdrawing CF₃ group. |

| H-3 | ~7.1 - 7.3 | d | 1H | Meta to COOH and ortho to the electron-donating OH group. |

| -OH (Phenolic) | ~10.0 - 11.5 | br s | 1H | Broad signal due to hydrogen bonding and exchange; deshielded. |

| -COOH (Carboxylic) | > 12.0 | br s | 1H | Highly deshielded, very broad signal due to strong hydrogen bonding and exchange. |

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum should display eight signals, corresponding to each unique carbon atom. The CF₃ carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms.

| Predicted Carbon | Chemical Shift (δ, ppm) | Key Feature | Rationale |

| C=O | ~170 - 173 | Weak signal | Typical chemical shift for a carboxylic acid carbonyl. |

| C-2 (C-OH) | ~158 - 162 | Carbon bearing the hydroxyl group, shifted downfield. | |

| C-4 (C-CF₃) | ~130 - 135 (q) | Quartet | Strong electron-withdrawing effect from CF₃. |

| C-6 | ~130 - 133 | Aromatic CH. | |

| C-1 (C-COOH) | ~115 - 120 | Shielded position relative to other substituted carbons. | |

| C-5 | ~118 - 122 | Aromatic CH. | |

| C-3 | ~114 - 118 | Aromatic CH. | |

| CF₃ | ~123 - 126 (q) | Strong Quartet | Characteristic signal for a CF₃ group with a large ¹JCF coupling constant. |

Standard Operating Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to solubilize the compound and slow the exchange of acidic protons, allowing for the observation of -OH and -COOH signals.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~16 ppm.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds, spectral width of ~240 ppm.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions from the hydroxyl, carbonyl, and trifluoromethyl groups.

Expert Interpretation & Characteristic Absorptions

The key diagnostic feature for carboxylic acids is an extremely broad O-H stretching band, which often overlaps with C-H stretching vibrations, arising from strong hydrogen-bonded dimers in the solid state.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~2500 - 3300 | Strong, Very Broad | O-H stretch (from COOH, hydrogen-bonded dimer) |

| ~3200 - 3500 | Medium, Broad | O-H stretch (from phenolic OH) |

| ~1680 - 1710 | Strong, Sharp | C=O stretch (from COOH, conjugated) |

| ~1600, ~1450 | Medium | C=C aromatic ring stretches |

| ~1200 - 1350 | Strong | C-O stretch (from COOH) |

| ~1100 - 1200 | Strong, Multiple Bands | C-F stretches (from CF₃) |

Standard Operating Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Co-add 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum if necessary.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

Expert Interpretation & Fragmentation Analysis

In a typical Electron Ionization (EI) mass spectrum, the molecular ion (M⁺˙) is expected at m/z 206. However, for carboxylic acids, this peak can be weak. In softer ionization techniques like Electrospray Ionization (ESI), the deprotonated molecule [M-H]⁻ is often the most prominent ion in negative mode. An LC-MS study confirms the observation of the deprotonated ion at m/z 205.0 for this compound.[5]

The fragmentation of aromatic carboxylic acids is well-defined. Key fragmentation pathways include the loss of small, stable neutral molecules.[6]

| m/z Value | Proposed Fragment | Identity |

| 206 | [C₈H₅F₃O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 189 | [M - OH]⁺ | Loss of hydroxyl radical |

| 161 | [M - COOH]⁺ | Loss of carboxyl radical |

| 133 | [M - COOH - CO]⁺ | Subsequent loss of carbon monoxide |

digraph "fragmentation_pathway" { graph [splines=ortho, nodesep=0.6, ranksep=1.2]; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", style=filled]; edge [fontname="sans-serif", fontsize=9, color="#5F6368"];M [label="[M]⁺˙\nm/z = 206", fillcolor="#FBBC05"]; F1 [label="[M - OH]⁺\nm/z = 189"]; F2 [label="[M - COOH]⁺\nm/z = 161"]; F3 [label="[C₆H₄F₃]⁺\nm/z = 145"];

M -> F1 [label="- •OH"]; M -> F2 [label="- •COOH"]; F2 -> F3 [label="- CO"]; }

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

Standard Operating Protocol: LC-MS (ESI Negative Mode)

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent mixture, such as methanol/water (50:50 v/v).

-

Chromatography (Optional but Recommended):

-

Use a C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Scan Range: m/z 50-500.

-

Key Parameters: Adjust capillary voltage (~3.0-4.0 kV), desolvation gas flow, and temperature to optimize the signal for the target ion ([M-H]⁻ at m/z 205).

-

-

Data Analysis: Extract the ion chromatogram for m/z 205 to confirm the presence and retention time of the compound. Analyze the full scan mass spectrum for the deprotonated molecular ion.

Conclusion

The structural verification of this compound is reliably achieved through a synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and substitution pattern. IR spectroscopy provides rapid confirmation of the essential hydroxyl, carboxyl, and trifluoromethyl functional groups. Finally, mass spectrometry confirms the molecular weight and offers insight into the molecule's stability and fragmentation behavior. Together, these techniques provide a robust and self-validating analytical workflow, ensuring the identity and purity of this important chemical entity for all scientific and industrial applications.

References

-

4 - Supporting Information. (n.d.). Retrieved January 8, 2026, from [Link]

-

4 - Supporting Information. (n.d.). Retrieved January 8, 2026, from [Link]

-

Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. (n.d.). National Institutes of Health (NIH). Retrieved January 8, 2026, from [Link]

-

This compound - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 8, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]

-

4-TRIFLUOROMETHYLSALICYLIC ACID. (n.d.). precisionFDA. Retrieved January 8, 2026, from [Link]

-

Mass spectrum showing the fragmentation pattern of (a) the B5 fraction.... (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

-

4-Trifluoromethyl-benzoic-acid-fluoride. (n.d.). SpectraBase. Retrieved January 8, 2026, from [Link]

-

Diehl, G. L., III, Je, L., & Tanski, J. M. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. IUCrData, 4(4), x190396. [Link]

-

Diehl, G. L., III, Je, L., & Tanski, J. M. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ResearchGate. Retrieved January 8, 2026, from [Link]

-

Molecular Structure of Salicylic Acid and Its Hydrates: A Rotational Spectroscopy Study. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]

-

13C NMR Spectrum (1D, D2O, experimental) (HMDB0001895). (n.d.). Human Metabolome Database. Retrieved January 8, 2026, from [Link]

-

4-Fluoro-2-(trifluoromethyl)benzoic acid - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved January 8, 2026, from [Link]

-

4-Trifluoromethyl-benzoic-acid-fluoride - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 8, 2026, from [Link]

-

IR spectrum of the product 4-hydroxybenzoic acid. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 (M=Ni, Cd, Co and Mn) Complexes. (2005). Zeitschrift für Naturforschung A, 60(4), 285-288. [Link]

-

Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

-

Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. ResearchGate. Retrieved January 8, 2026, from [Link]

Sources

- 1. This compound | C8H5F3O3 | CID 164578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the In Silico Modeling of 2-Hydroxy-4-(trifluoromethyl)benzoic Acid Binding

Abstract

This guide provides a comprehensive, technically detailed workflow for the in silico modeling of the binding interactions between the small molecule 2-Hydroxy-4-(trifluoromethyl)benzoic acid and a relevant protein target. From ligand parameterization and receptor preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations, we present a self-validating protocol grounded in established methodologies. This document is intended for researchers and drug development professionals seeking to apply computational techniques to understand and predict molecular recognition events. We will use Cyclooxygenase-2 (COX-2), a well-established target for anti-inflammatory drugs, as a case study receptor to provide a practical and reproducible research framework.

Introduction: Scientific Rationale and Strategic Overview

This compound, also known as 4-Trifluoromethylsalicylic acid, is a derivative of salicylic acid.[1][2] Its structure, featuring a carboxylate, a hydroxyl group, and an electron-withdrawing trifluoromethyl group, suggests potential interactions with biological macromolecules, making it a candidate for computational investigation. The trifluoromethyl group, in particular, can enhance metabolic stability and binding affinity in drug candidates.[3]

Derivatives of salicylic acid are famously known to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.[4][5] The COX enzyme has two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is an inducible enzyme often overexpressed during inflammation and in various malignancies, including breast cancer.[5][6] Therefore, selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with potentially fewer side effects than non-selective NSAIDs.[7] This guide will use the human COX-2 enzyme as the target receptor to contextualize the modeling workflow.

Our approach is multi-staged, beginning with static molecular docking to predict favorable binding poses and estimate binding affinity. This is followed by all-atom molecular dynamics (MD) simulations to assess the dynamic stability of the predicted protein-ligand complex in a solvated environment. Finally, we will employ the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method to calculate the binding free energy, offering a more rigorous estimation of binding affinity than docking scores alone.[8][9][10]

Part I: System Preparation - The Foundation of Accuracy

The fidelity of any in silico model is critically dependent on the meticulous preparation of both the ligand and the protein receptor. Errors or shortcuts in this phase will invariably lead to unreliable results.

Ligand Preparation

The goal of ligand preparation is to generate a low-energy, three-dimensional conformation with correct protonation states and atomic charges, which are essential for accurate force field-based calculations.

Experimental Protocol: Ligand Parameterization using AmberTools

-

Obtain 3D Structure: Download the 3D structure of this compound from a chemical database like PubChem (CID: 164578) in SDF or MOL2 format.[1]

-

Protonation State: At physiological pH (~7.4), the carboxylic acid group (pKa ≈ 3-4) will be deprotonated (carboxylate), while the phenolic hydroxyl group (pKa ≈ 8-9) will remain protonated. This is a critical chemical decision that dictates the molecule's charge and interaction potential. The net charge of the ligand will be -1.

-

Charge and Force Field Parameter Generation: We will use the antechamber and parmchk2 tools from the AmberTools suite to generate parameters compatible with the General AMBER Force Field (GAFF2).[11] GAFF2 is specifically designed for organic small molecules and is compatible with AMBER protein force fields.[11][12]

-

Command:

-

Causality: The antechamber command calculates the AM1-BCC charges (-c bcc), which are known to reproduce high-quality quantum mechanical charges at a lower computational cost.[11] It also assigns GAFF2 atom types. parmchk2 checks for any missing force field parameters in the GAFF2 library and generates a .frcmod file containing suitable replacements.[11][13][14]

-

Receptor Preparation

Receptor preparation involves cleaning the crystal structure obtained from the Protein Data Bank (PDB), adding missing atoms, and ensuring the protein is in a chemically correct state for simulation.

Experimental Protocol: Preparing the COX-2 Receptor

-

Obtain Crystal Structure: Download the crystal structure of human COX-2. A suitable entry is PDB ID: 3LN1, which is a high-resolution structure of COX-2 in complex with a selective inhibitor.[7]

-

Initial Cleaning (Using UCSF Chimera or BIOVIA Discovery Studio):

-

Remove all non-essential molecules: water, co-factors, ions, and the co-crystallized ligand.[15][16][17] This is done to ensure the docking simulation starts with an unoccupied binding site.

-

The COX-2 protein is a homodimer.[7] For computational efficiency, we will retain only one chain (e.g., Chain A) for this study.

-

-

Add Hydrogens and Assign Charges (Using AutoDock Tools or a similar program):

-

Final Output: Save the prepared receptor as a .pdbqt file for AutoDock Vina docking and a standard .pdb file for the MD simulation setup.[7]

Part II: Molecular Docking - Predicting Binding Modes

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. It uses a scoring function to estimate the binding affinity, providing a rapid assessment of potential binders.[19]

Defining the Binding Site

The accuracy of docking is contingent on correctly defining the search space, or "grid box," within which the algorithm will attempt to place the ligand. For COX-2, the active site is a well-characterized hydrophobic channel.[6]

Experimental Protocol: Docking with AutoDock Vina

-

Grid Box Generation:

-

Identify the key active site residues of COX-2. These typically include residues like Tyr385, Arg120, and Ser530.

-

Using AutoDock Tools, center a grid box on the geometric center of these residues. A typical grid box size for this target is 30 x 30 x 30 Å, which is large enough to encompass the entire active site and allow for conformational flexibility of the ligand.[7]

-

-

Running the Docking Simulation:

-

Use AutoDock Vina, a widely used and efficient docking program.[17]

-

Provide the prepared protein (.pdbqt), prepared ligand (.pdbqt), and a configuration file specifying the grid box coordinates and dimensions.

-

Command:

-

-

Analysis of Results:

-

Vina will output several binding poses ranked by their binding affinity score (in kcal/mol).[20] The top-ranked pose (most negative score) is considered the most likely binding mode.

-

Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Chimera). Analyze the key interactions: hydrogen bonds, hydrophobic contacts, and electrostatic interactions. For our ligand, we anticipate interactions involving the carboxylate group with charged residues (like Arginine) and potential hydrogen bonding from the hydroxyl group.

-

| Parameter | Description | Typical Value for COX-2 |

| Grid Center (X, Y, Z) | Coordinates for the center of the docking search space. | Determined from active site residues. |

| Grid Size (Å) | Dimensions of the search space in each direction. | 30 x 30 x 30 |

| Exhaustiveness | Controls the thoroughness of the conformational search. | 8 (default) to 16 (for higher accuracy) |

| Output Poses | The number of binding modes to generate. | 9 |

Part III: Molecular Dynamics (MD) Simulation - Assessing Complex Stability

While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex, accounting for protein flexibility and the explicit presence of solvent.[21] This step is crucial for validating the stability of the docked pose.

System Building and Parameterization

We will use the GROMACS simulation package, a highly efficient and popular code for biomolecular simulations.[22] The force fields chosen in the preparation step (AMBER ff14SB for the protein, GAFF2 for the ligand) are essential here.

Caption: Workflow for MD Simulation and Analysis.

Experimental Protocol: GROMACS MD Simulation

-

Combine Coordinates: Merge the PDB files of the prepared receptor and the top-ranked ligand pose from docking into a single complex PDB file.

-

Generate Topology: Use the tleap program in AmberTools to combine the protein (ff14SB) and ligand (.frcmod, .ac) parameters into a unified topology for the complex.[13] Convert this topology to GROMACS format using a tool like ACPYPE.[14]

-

System Setup:

-

Use gmx editconf to define a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge).

-

Use gmx solvate to fill the box with an explicit water model, such as TIP3P.

-

Use gmx genion to add ions (e.g., Na+ or Cl-) to neutralize the system's net charge.

-

-

Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes introduced during system setup.

-

Equilibration:

-

NVT Ensemble (Constant Volume): Equilibrate the system for ~100 ps with position restraints on the protein and ligand heavy atoms to allow the solvent to relax around the solute.

-

NPT Ensemble (Constant Pressure): Equilibrate for another ~200 ps, again with position restraints, to adjust the system density to the correct pressure.[23]

-

-

Production MD: Run the production simulation for a duration sufficient to observe the stability of the complex (e.g., 100 ns) without any restraints.

Trajectory Analysis

Analysis of the MD trajectory provides insights into the stability and dynamics of the system.

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, low-amplitude RMSD for the ligand suggests it remains securely in the binding pocket.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.

-

Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) observed in the docking pose throughout the simulation. Do they persist? This provides a dynamic validation of the initial static model.

Part IV: Binding Free Energy Calculation

MM/PBSA is an end-point method that calculates the binding free energy by combining molecular mechanics energy with a continuum solvation model.[24][25] It is more accurate than docking scores but less computationally expensive than rigorous alchemical free energy methods.[9][10]

Caption: Core Equations for MM/PBSA Calculation.

Experimental Protocol: g_mmpbsa Calculation

-

Extract Snapshots: From the stable portion of the production MD trajectory, extract a series of snapshots (e.g., 100-200 frames) at regular intervals.

-

Run g_mmpbsa: Use a tool like g_mmpbsa to perform the calculation on the extracted snapshots.[8] The tool calculates the free energy of the complex, the protein, and the ligand individually and then computes the difference.[10]

-

Equation: ΔG_bind =

+ - T<ΔS> -

Where:

-

: Average molecular mechanics energy (van der Waals and electrostatic). -

: Solvation free energy (polar and non-polar contributions). -

-T<ΔS>: Conformational entropy change upon binding (often omitted for relative rankings due to high computational cost and potential for large errors).[25]

-

-

-

Analyze Results: The final ΔG_bind value provides a quantitative estimate of the binding affinity. This can be used to rank different ligands or to compare computational predictions with experimental data (e.g., IC50 values), if available.

| MM/PBSA Component | Description | Expected Contribution for Favorable Binding |

| Van der Waals (ΔE_vdw) | Favorable shape complementarity and dispersion forces. | Negative |

| Electrostatic (ΔE_elec) | Favorable charge-charge and hydrogen bond interactions. | Negative |

| Polar Solvation (ΔG_polar) | Energy penalty for desolvating polar groups. | Positive (unfavorable) |

| Non-polar Solvation (ΔG_nonpolar) | Favorable energy from burying hydrophobic surface area. | Negative |

| Binding Energy (ΔG_bind) | The net sum of all contributions. | Negative |

Conclusion and Future Directions

References

-

Jorgensen Research Group, W. L. GROMACS Protein Ligand Complex Simulations. Available at: [Link]

-